N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O4S and its molecular weight is 481.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of various benzothiazole derivatives, including compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride, has been extensively studied for their pharmacological potential. These compounds are synthesized for their promising biological activities, particularly as antimicrobial agents. For instance, Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening, revealing the significant therapeutic potential of benzothiazoles and sulphonamide compounds (Jagtap et al., 2010). Additionally, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibited anti-inflammatory and analgesic activities, indicating the versatility of these compounds in drug development (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The antimicrobial properties of synthesized fluoro-benzothiazole compounds have been a focal point of research. Sathe et al. (2011) studied fluorinated benzothiazolo imidazole compounds, which exhibited promising antimicrobial activity, highlighting the potential of these compounds in addressing drug-resistant microbial strains (Sathe et al., 2011). This research supports the exploration of benzothiazole derivatives for their antimicrobial efficacy.
Anti-anoxic Activity
Research on the cerebral protective agents indicates that certain 2-aminothiazoles and thiazolecarboxamides, possessing a nitrogenous basic moiety, exhibit potent anti-anoxic (AA) activity. Ohkubo et al. (1995) discovered that compounds like N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride showed more potent AA activity than other compounds, suggesting their potential in developing treatments for conditions associated with oxygen deprivation in the brain (Ohkubo et al., 1995).
Photophysical and Antimicrobial Studies
Benzimidazole, benzoxazole, and benzothiazole conjugates have been synthesized for their photophysical properties and antimicrobial activities. Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that exhibited large Stokes shifts and showed emissive properties in aggregated states. These compounds demonstrated excellent sensitivity and selectivity in detecting Al3+ and Zn2+ ions, indicating their potential as fluorescent sensors in biological and environmental applications (Suman et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests a potential interaction with bacterial cell membranes .
Biochemical Pathways
Similar compounds have been found to interact with bacterial cell membranes, suggesting a potential impact on membrane integrity and function .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting potential antimicrobial effects .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S.ClH/c1-28-17-6-7-18(29-2)20-19(17)24-22(31-20)26(9-8-25-10-12-30-13-11-25)21(27)15-4-3-5-16(23)14-15;/h3-7,14H,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKAYBIRHALRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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